3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide
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Overview
Description
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide is a compound that belongs to the class of benzamides It features a benzamide core with a fluorine atom at the 3-position and a methoxypyrimidinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-fluorobenzoic acid with an appropriate amine under amide bond-forming conditions.
Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidine ring is functionalized with a methoxy group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom and the methoxypyrimidinyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of new pesticides or herbicides.
Biological Studies: It can serve as a probe to study various biological processes and pathways.
Material Science: The compound can be incorporated into materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(3-methoxyphenyl)benzamide
- 3-bromo-N-(2-trifluoromethylphenyl)benzamide
- 3-iodo-N-(2-trifluoromethylphenyl)benzamide
Uniqueness
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide is unique due to the presence of both a fluorine atom and a methoxypyrimidinyl group. This combination of functional groups can impart specific properties, such as increased stability or enhanced biological activity, making it distinct from other similar compounds.
Biological Activity
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H12FN3O, with a molecular weight of approximately 233.24 g/mol. The structure features a benzamide core substituted with a fluorine atom and a methoxypyrimidine group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Research indicates that compounds with similar structures may exhibit inhibitory effects on kinases, which are critical in regulating cell growth and proliferation.
Biological Activity Summary
The following table summarizes key findings related to the biological activities of this compound:
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound were tested against human tumor cell lines, revealing a dose-dependent inhibition of cell growth.
- Antimicrobial Properties : Research has explored the antimicrobial potential of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications could enhance antibacterial activity, suggesting that this compound might be effective against resistant strains.
- Kinase Inhibition : A study investigated the inhibitory effects of pyrimidine derivatives on specific kinases associated with malaria parasites. The findings suggested that this compound could serve as a lead compound for developing new antimalarial agents targeting PfGSK3 and PfPK6 kinases .
Properties
IUPAC Name |
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-18-12-14-6-10(7-15-12)16-11(17)8-3-2-4-9(13)5-8/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCNEFHARMRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.